molecular formula C11H12O3 B2730413 5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID CAS No. 683222-15-3

5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID

Cat. No.: B2730413
CAS No.: 683222-15-3
M. Wt: 192.214
InChI Key: WRHHZPGKCVNMEU-UHFFFAOYSA-N
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Description

5-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the class of 3,4-dihydro-1H-2-benzopyran (also known as 1-isochroman) carboxylic acids, which are recognized as privileged structures for designing biologically active molecules. The core benzopyran structure is a common pharmacophore in the development of leukotriene antagonists, which are investigated for their potential to modulate inflammatory pathways . The specific methyl substitution at the 5-position offers researchers a site for further chemical modification and structure-activity relationship (SAR) studies, enabling the optimization of physicochemical properties and biological activity . Patents describe efficient synthesis routes for closely related 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, highlighting their industrial relevance and the importance of scalable preparation methods for research and development . The carboxylic acid functional group provides a versatile handle for conjugation, allowing researchers to link this chroman moiety to other pharmacophores via amide or ester bonds, thereby creating novel molecular entities for biological screening . This product is intended for research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-9-8(7)5-6-14-10(9)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHHZPGKCVNMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCOC(C2=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Nucleophilic Substitution and Cyclization

The predominant method for synthesizing 5-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves a sequential nucleophilic substitution and acid-catalyzed cyclization (Fig. 1).

Step 1: Formation of the Intermediate
A substituted phenol (e.g., 3-methylphenol) reacts with a γ-butyrolactone derivative (e.g., 2-bromo-γ-butyrolactone) in the presence of a base such as sodium hydride (NaH). The reaction proceeds via deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the γ-butyrolactone’s electrophilic carbon. This step forms an intermediate alkylated phenol with a pendant ester group.

Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., ZnCl₂ or trifluoromethanesulfonic acid). The acid protonates the ester carbonyl, facilitating nucleophilic attack by the phenolic oxygen to form the benzopyran ring. The methyl substituent’s position on the final product is dictated by the regiochemistry of the starting phenol.

Example:
Using 3-methylphenol as the starting material, the methyl group occupies the meta position relative to the hydroxyl group. After cyclization, this translates to the 5-position on the benzopyran ring.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Base NaH or K₂CO₃ Higher bases (NaH) improve intermediate yield
Temperature 75–110°C Elevated temperatures accelerate cyclization
Acid Catalyst ZnCl₂ or CF₃SO₃H Strong Brønsted acids enhance ring closure
Solvent DMF or dichloromethane Polar aprotic solvents favor intermediate stability

Yield Data:

  • Intermediate formation: 52–60%
  • Final cyclization: 45–72%

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H-NMR signals for this compound (CDCl₃, 400 MHz):

  • δ 10.96 ppm (s, 1H): Carboxylic acid proton
  • δ 2.32–2.12 ppm (m, 2H): Methylene protons adjacent to the carbonyl
  • δ 2.90–2.75 ppm (m, 2H): Methylene protons of the dihydro ring
  • δ 1.98 ppm (s, 3H): Methyl group (if present)

Melting Point and Mass Spectrometry

  • Melting Point: 129–132°C
  • MS (ESI): m/z 196.0 [M+H]⁺

Industrial Scalability and Cost Efficiency

The two-step process is designed for large-scale production:

  • Raw Material Availability: Phenols and γ-butyrolactones are commercially available and cost-effective.
  • Minimal Purification Steps: Recrystallization in ethanol achieves >95% purity, avoiding costly chromatography.
  • Catalyst Reusability: Acid catalysts like ZnCl₂ can be recovered and reused, reducing waste.

Comparative Analysis of Alternative Methods

Homophthalic Anhydride Route

A less common approach involves reacting homophthalic anhydride with aldehydes (e.g., methylglyoxal) in the presence of 4-(dimethylamino)pyridine (DMAP). However, this method suffers from:

  • Lower yields (30–40%)
  • Poor regioselectivity for methyl substitution

Chemical Reactions Analysis

Types of Reactions

5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)

Major Products Formed

    Oxidation: Formation of ketones or more complex carboxylic acids

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of acid chlorides, esters, or amides

Mechanism of Action

The mechanism of action of 5-methylisochroman-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with chemically related molecules from the provided evidence, focusing on structural motifs, functional groups, and applications.

Structural and Functional Group Analysis

5-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid

  • Core structure : Benzopyran (chromene) ring system with partial saturation (3,4-dihydro).
  • Substituents : Carboxylic acid at position 1, methyl at position 5.
  • Molecular formula : C${11}$H${12}$O$_3$ (calculated).
  • Key features : The carboxylic acid enhances polarity, while the methyl group may increase lipophilicity.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) Core structure: Cinnamic acid derivative with a benzene ring. Substituents: Two hydroxyl groups at positions 3 and 4, propenoic acid chain. Molecular formula: C$9$H$8$O$_4$. Key features: Antioxidant properties due to phenolic hydroxyls; used in supplements, cosmetics, and pharmacological research.

3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

  • Core structure : Pyrimidine ring fused with a tetrahydropyrimidine system.
  • Substituents : Methoxyphenyl group, carboxylic acid at position 5.
  • Molecular formula : C${12}$H${10}$N$2$O$5$.
  • Key features : The pyrimidine core and methoxy group may influence binding to biological targets; used as an intermediate in fine chemical synthesis.

Benzyl 4-Aminopiperidine-1-carboxylate Core structure: Piperidine (six-membered amine ring). Substituents: Benzyl ester at position 1, amine at position 4. Molecular formula: C${13}$H${18}$N$2$O$2$.

Data Table: Comparative Overview

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Applications/Properties
This compound C${11}$H${12}$O$_3$ 192.21 Benzopyran, carboxylic acid, methyl Hypothesized use in drug design
Caffeic Acid C$9$H$8$O$_4$ 180.16 Cinnamic acid, dihydroxybenzene Antioxidants, supplements, cosmetics
3-(4-Methoxyphenyl)-...-5-carboxylic acid C${12}$H${10}$N$2$O$5$ 262.22 Pyrimidine, carboxylic acid, methoxy Fine chemical intermediates
Benzyl 4-aminopiperidine-1-carboxylate C${13}$H${18}$N$2$O$2$ 234.29 Piperidine, ester, amine Limited toxicological data

Key Research Findings

  • Lipophilicity and Bioavailability : The methyl group in the target compound may enhance membrane permeability compared to caffeic acid, which is highly polar due to its hydroxyl groups .
  • Stability : The partially saturated benzopyran core could offer greater stability under physiological conditions than the unsaturated cinnamic acid backbone of caffeic acid.

Biological Activity

5-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, also known as mellein, is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical formula for this compound is C11H12O3C_{11}H_{12}O_3, with a molecular weight of 192.21 g/mol. The compound features a benzopyran structure that contributes to its diverse biological activities.

PropertyValue
Chemical FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
IUPAC Name1-methyl-3,4-dihydroisochromene-1-carboxylic acid
PubChem CID126796207

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, compounds derived from this structure exhibited significant cytotoxicity with IC50 values ranging from 5.6 to 17.84 μM against MDA-MB-231 breast cancer cells, while showing minimal toxicity to normal HEK-293 cells (IC50 > 293 μM) .

Table 1: Antiproliferative Activity of 5-Methyl-3,4-Dihydro-1H-2-Benzopyran Derivatives

CompoundCancer Cell LineIC50 (μM)Normal Cell Line (HEK-293) IC50 (μM)
5aMDA-MB-2315.6293.2
5bMDA-MB-2317.8>200
5cMDA-MB-23112.0>150
5dMDA-MB-23117.8>100

These findings suggest that the benzopyran derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.

The mechanism by which these compounds exert their antiproliferative effects appears to involve the induction of apoptosis in cancer cells. For instance, compound 5a was shown to induce apoptosis in MDA-MB-231 cells at a concentration of 5 μM , with an observed increase in apoptotic markers .

Additionally, structure-activity relationship studies indicate that modifications at specific positions on the benzopyran ring can significantly influence biological activity. For example, the presence of substituents at positions 5 , 6 , or 7 on the benzopyran moiety can enhance or diminish antiproliferative effects .

Case Studies and Research Findings

A study conducted on various benzopyran derivatives demonstrated that compounds with unsubstituted aromatic rings exhibited higher selectivity and cytotoxicity against cancer cell lines compared to those with substituents . The research also indicated that certain derivatives showed strong inhibitory activity against multiple kinases, suggesting potential roles in targeting specific signaling pathways involved in cancer progression.

Table 2: Kinase Inhibition Profile of Selected Compounds

CompoundTarget KinaseIC50 (μM)
5ac-Src52
5bPI3K>100
5cmTOR45

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid?

  • Methodology : Synthesis typically involves cyclization of substituted salicylic acid derivatives. For example, a Friedel-Crafts acylation followed by acid-catalyzed cyclization can yield the benzopyran scaffold. Substituents like the methyl group are introduced via alkylation or pre-functionalized precursors.
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like over-alkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar byproducts .

Q. How can researchers verify the purity and identity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
  • NMR : Confirm the methyl group (δ ~1.2–1.4 ppm, singlet) and dihydrobenzopyran protons (δ ~2.8–3.2 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 206.1 (calculated for C₁₁H₁₂O₃).

Q. What safety protocols are essential when handling this compound?

  • Precautions : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .
  • Storage : Store in a cool, dry place under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for diastereomeric impurities?

  • Approach : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data. For example, axial vs. equatorial methyl conformers may cause splitting in ¹H NMR signals.
  • Case Study : A study on chromane derivatives showed that diastereotopic protons in the dihydro ring exhibit distinct coupling constants (J = 10–12 Hz), which can be modeled to identify impurities .

Q. What strategies mitigate challenges in synthesizing fluorinated analogs of this compound?

  • Synthetic Design : Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution. For example, 6-fluoro analogs require regioselective fluorination at the aromatic ring, monitored by ¹⁹F NMR .
  • Data Contradictions : Fluorine’s electronegativity may alter the compound’s acidity (pKa), affecting solubility and reactivity in downstream assays.

Q. How can in vitro assays evaluate the biological activity of this compound’s derivatives?

  • Methodology :

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay with celecoxib as a positive control.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values.
    • Data Interpretation : Cross-validate results with LC-MS to confirm compound stability under assay conditions .

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